molecular formula C13H14ClF2NO2S B2449522 6-((2-Chlorophenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane CAS No. 2191213-32-6

6-((2-Chlorophenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane

Cat. No.: B2449522
CAS No.: 2191213-32-6
M. Wt: 321.77
InChI Key: WQEOTSFEILUXBR-UHFFFAOYSA-N
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Description

6-((2-Chlorophenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a sulfonyl group attached to a 2-chlorophenyl ring, along with two fluorine atoms and an azaspiro backbone. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-Chlorophenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane typically involves multi-step organic reactions. One common approach is the annulation strategy, which can be employed to construct the spirocyclic framework. This involves the annulation of cyclopentane and four-membered rings using readily available starting materials and conventional chemical transformations . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to achieve efficient production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

6-((2-Chlorophenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various sulfone and sulfide derivatives, as well as substituted chlorophenyl compounds.

Scientific Research Applications

6-((2-Chlorophenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 6-((2-Chlorophenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane involves its interaction with specific molecular targets. The sulfonyl group can participate in various binding interactions, while the spirocyclic structure provides stability and rigidity. These interactions can influence biological pathways and molecular processes, making the compound a valuable tool in mechanistic studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((2-Chlorophenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane is unique due to the presence of both the sulfonyl and difluoro groups, which impart distinct chemical reactivity and stability. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

6-(2-chlorophenyl)sulfonyl-2,2-difluoro-6-azaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF2NO2S/c14-10-3-1-2-4-11(10)20(18,19)17-7-5-12(6-8-17)9-13(12,15)16/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEOTSFEILUXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)S(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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